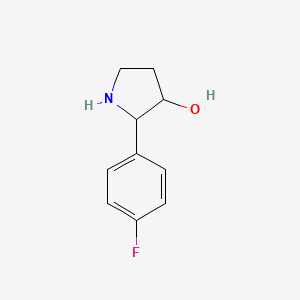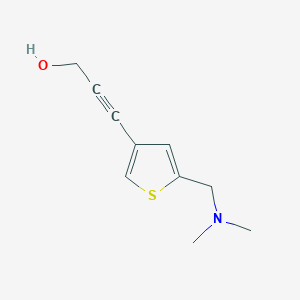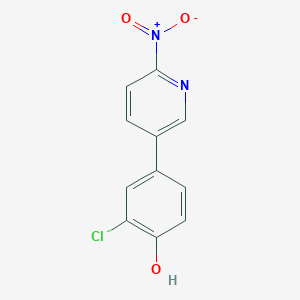
2-Chloro-4-(6-nitropyridin-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(6-nitropyridin-3-yl)phenol is a chemical compound with the molecular formula C11H7ClN2O3 and a molecular weight of 250.64 g/mol . This compound is characterized by the presence of a chloro group, a nitro group, and a phenol group attached to a pyridine ring. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(6-nitropyridin-3-yl)phenol typically involves a multi-step process. One common method includes the reaction of 4-aminophenol with 2-chloro-3-nitropyridine. This reaction yields 4-(3-nitropyridin-2-ylamino)phenol, which can be further converted into this compound through specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis generally involves standard organic synthesis techniques, including nucleophilic aromatic substitution and other common organic reactions.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(6-nitropyridin-3-yl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like sodium sulfide in aqueous media.
Oxidation Reactions: The phenol group can undergo oxidation to form quinones or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as dimethylamine in ethanol can be used for substitution reactions.
Reduction: Sodium sulfide in aqueous media is commonly used for reducing the nitro group.
Oxidation: Oxidizing agents like potassium permanganate can be used for oxidizing the phenol group.
Major Products Formed
Substitution Products: Various substituted phenols and pyridines.
Reduction Products: Amino derivatives of the original compound.
Oxidation Products: Quinones and other oxidized phenolic compounds.
Scientific Research Applications
2-Chloro-4-(6-nitropyridin-3-yl)phenol has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its role as a kinase inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(6-nitropyridin-3-yl)phenol involves its interaction with specific molecular targets. For example, it has been studied as a potential kinase inhibitor, where it binds to the active site of kinases and inhibits their activity . This inhibition can affect various cellular pathways and processes, making it a valuable compound for studying signal transduction and other cellular mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-(3-Nitropyridin-2-ylamino)phenol: A similar compound used as an intermediate in the synthesis of potential antitumor agents.
2-Chloro-4-nitrophenol: Another chlorinated nitrophenol with similar chemical properties.
Uniqueness
2-Chloro-4-(6-nitropyridin-3-yl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C11H7ClN2O3 |
|---|---|
Molecular Weight |
250.64 g/mol |
IUPAC Name |
2-chloro-4-(6-nitropyridin-3-yl)phenol |
InChI |
InChI=1S/C11H7ClN2O3/c12-9-5-7(1-3-10(9)15)8-2-4-11(13-6-8)14(16)17/h1-6,15H |
InChI Key |
CIOBGLCUJLVQSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(C=C2)[N+](=O)[O-])Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-3-[4-(propan-2-yl)phenyl]oxirane-2-carbonitrile](/img/structure/B13209185.png)
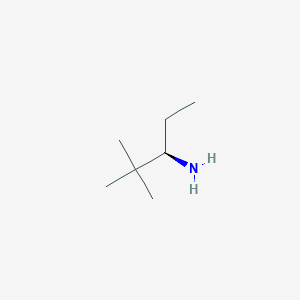


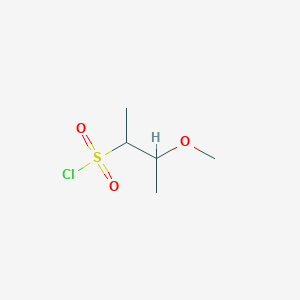
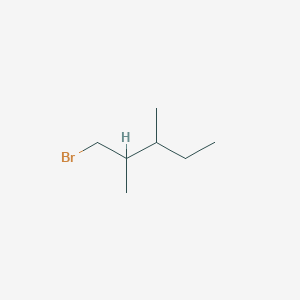
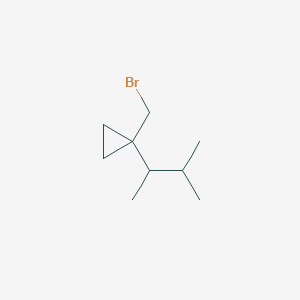
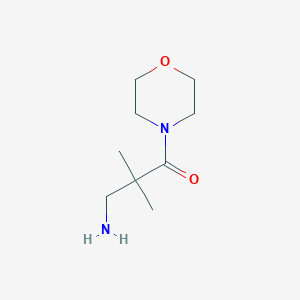
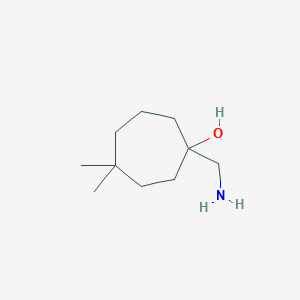
![5-Fluoro-1,2-dihydrospiro[indole-3,3'-pyrrolidine]](/img/structure/B13209238.png)
